molecular formula C14H10ClF3N2OS B10948894 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea

Cat. No.: B10948894
M. Wt: 346.8 g/mol
InChI Key: PQJUIOGRFKPWQU-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of chloro, difluoromethoxy, and fluorophenyl groups attached to a thiourea backbone, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-(difluoromethoxy)aniline with 4-fluorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the thiourea linkage .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes and proteins, inhibiting their activity. For example, it has been shown to bind to prostaglandin E synthase, inhibiting its function and potentially leading to analgesic effects . The molecular pathways involved include the inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:

Properties

Molecular Formula

C14H10ClF3N2OS

Molecular Weight

346.8 g/mol

IUPAC Name

1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C14H10ClF3N2OS/c15-11-7-10(5-6-12(11)21-13(17)18)20-14(22)19-9-3-1-8(16)2-4-9/h1-7,13H,(H2,19,20,22)

InChI Key

PQJUIOGRFKPWQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl)F

Origin of Product

United States

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